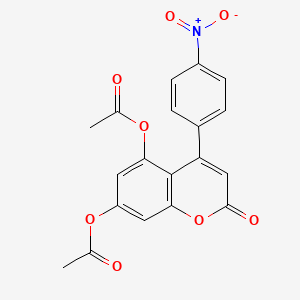

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate

Description

Properties

IUPAC Name |

[5-acetyloxy-4-(4-nitrophenyl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO8/c1-10(21)26-14-7-16(27-11(2)22)19-15(9-18(23)28-17(19)8-14)12-3-5-13(6-4-12)20(24)25/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNNLRRDESUVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.

Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of chromen-2-one quinones.

Reduction: Conversion to 7-(acetyloxy)-4-(4-aminophenyl)-2-oxo-2H-chromen-5-yl acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The chromen-2-one core may interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Target Compound :

- Structure : 7-Acetyloxy, 5-acetyloxy, 4-(4-nitrophenyl), 2-oxo.

- Key Features :

- Electron-deficient nitro group enhances electrophilicity.

- Acetyloxy groups improve lipophilicity compared to free hydroxyls.

Analog 1 : Ethyl 3-{7-[(2-Methoxy-5-Nitrobenzyl)Oxy]-4-Methyl-2-Oxo-2H-Chromen-3-Yl}Propanoate (CAS: 701931-88-6)

- Structure: 7-(2-methoxy-5-nitrobenzyloxy), 4-methyl, 3-propanoate ethyl ester.

- Key Features: Methoxy and nitro groups on the benzyl substituent introduce steric bulk. Ethyl ester at position 3 increases molecular weight (C₂₅H₂₃NO₉, MW: 481.45 g/mol) compared to the target compound.

Analog 2 : 7-[(4-Methoxyphenyl)Amino]-3-Phenyl-4H-Chromen-4-One (CAS: 864752-12-5)

- Structure: 7-(4-methoxyphenylamino), 3-phenyl, 4-oxo.

- Lacks acetyloxy and nitro groups, reducing electron-deficient character.

Analog 3 : 4-(5-Amino-2,2-Dimethyl-4-Oxo-3,4-Dihydro-2H-1-Benzopyran-6-Yl)-2-Acetamido-4-Oxobutyl Acetate (CAS: 104653-91-0)

- Structure: 5-amino, 2,2-dimethyl, 4-oxo, 6-acetamido-butyl acetate.

- Key Features: Amino and dimethyl groups stabilize the dihydrochromen ring. Complex ester side chain increases hydrophilicity.

Physicochemical Properties

Crystallographic Analysis

Crystal structures of similar compounds (e.g., Analog 1) are typically resolved using SHELX software, which is standard for small-molecule refinement . The nitro and acetyloxy groups in the target compound likely result in distinct crystallographic packing patterns compared to amino- or methoxy-substituted analogs.

Research Findings and Data Gaps

- Key Studies: confirms the commercial availability of the target compound, suggesting its use in high-throughput screening. and highlight the role of ester and amino groups in modulating bioactivity.

- Unresolved Questions: No crystallographic data for the target compound is available in the provided evidence. Comparative biological activity data (e.g., antimicrobial or anticancer) is lacking.

Biological Activity

7-(Acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate is , with a molecular weight of 384.39 g/mol. The compound features a chromenone backbone substituted with an acetyloxy group and a nitrophenyl moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the nitrophenyl group in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro studies have shown that related compounds can inhibit lipid peroxidation and increase the activity of endogenous antioxidant enzymes.

Antimicrobial Activity

Coumarins have been documented for their antimicrobial properties. Studies demonstrate that 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against pathogenic strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

The biological activity of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in inflammation and oxidative stress.

- Receptor Modulation : It may interact with specific receptors that mediate inflammatory responses.

- Metal Chelation : The ability to chelate metal ions could contribute to its antioxidant and antimicrobial effects.

Neuroprotective Effects

A notable study investigated the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Anticancer Activity

Recent investigations have revealed that 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.